molecular formula C11H10N2O B2645363 6-(3-methylphenyl)pyridazin-3(2H)-one CAS No. 66549-33-5

6-(3-methylphenyl)pyridazin-3(2H)-one

Cat. No.: B2645363
CAS No.: 66549-33-5
M. Wt: 186.214
InChI Key: JICNGCGGNRONMO-UHFFFAOYSA-N
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Description

6-(3-Methylphenyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methylphenyl)pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylbenzoyl chloride with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyridazinone core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methylphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits diverse biological activities, making it a subject of interest in pharmacological research. Notable applications include:

  • Anticancer Activity : Research has demonstrated that pyridazinone derivatives, including 6-(3-methylphenyl)pyridazin-3(2H)-one, can inhibit the proliferation of various cancer cell lines. For instance, studies have shown that derivatives can effectively target human cancer cell lines such as HCT116 (colon carcinoma) and MCF-7 (breast adenocarcinoma) with significant cytotoxic effects .
  • Anti-inflammatory Properties : Pyridazinones have been recognized for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. Compounds similar to this compound have shown promise in reducing inflammation in animal models, indicating potential therapeutic applications for inflammatory diseases .
  • Neurological Effects : Some studies suggest that pyridazinones may act as selective inhibitors of monoamine oxidase B, an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. This positions compounds like this compound as potential candidates for treating neurological disorders.

Case Studies and Research Findings

Several studies have investigated the efficacy of pyridazinone derivatives:

  • Cytotoxicity Against Cancer Cells : A study reported that various pyridazinone derivatives exhibited cytotoxic activity against multiple cancer cell lines, with some compounds demonstrating GI50 values below 2 µM against leukemia and breast cancer cells .
  • Anti-inflammatory Activity : In vivo studies showed that certain pyridazinones significantly reduced edema in rat models, comparable to established anti-inflammatory drugs like celecoxib. This highlights their potential as therapeutic agents for managing inflammatory conditions .
  • Antihypertensive Effects : Research has also focused on the antihypertensive properties of pyridazinones, with some derivatives exhibiting significant blood pressure-lowering effects in animal models .

Summary Table of Applications

Application Details
Anticancer Activity Effective against HCT116 and MCF-7 cell lines; significant cytotoxicity reported.
Anti-inflammatory Inhibits COX enzymes; reduces edema in animal models; comparable efficacy to celecoxib.
Neurological Effects Potential MAO-B inhibitors; implications for treating neurodegenerative diseases.
Antihypertensive Demonstrated blood pressure-lowering effects in vivo; promising for hypertension treatment.

Mechanism of Action

The mechanism of action of 6-(3-methylphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    6-Phenylpyridazin-3(2H)-one: Similar structure but lacks the methyl group on the phenyl ring.

    6-(4-Methylphenyl)pyridazin-3(2H)-one: Similar structure with the methyl group in a different position on the phenyl ring.

    6-(3-Chlorophenyl)pyridazin-3(2H)-one: Similar structure with a chlorine substituent instead of a methyl group.

Uniqueness

6-(3-Methylphenyl)pyridazin-3(2H)-one is unique due to the specific positioning of the methyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials.

Biological Activity

6-(3-Methylphenyl)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone class, recognized for its diverse biological activities. The compound's structure features a pyridazinone core with a 3-methylphenyl substituent, which contributes to its pharmacological properties. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical identifier for this compound is CAS No. 66549-33-5. The structure can be represented as follows:

C11H10N2O\text{C}_{11}\text{H}_{10}\text{N}_2\text{O}

This compound's unique structural features allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Research indicates that similar pyridazinone derivatives may act as selective inhibitors of monoamine oxidase B (MAO-B), which is significant in the treatment of neurodegenerative diseases such as Parkinson's disease .

Additionally, the compound has shown potential as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes, suggesting applications in anti-inflammatory therapies .

Anticancer Activity

Studies have demonstrated that various pyridazinone derivatives exhibit cytotoxic effects against multiple cancer cell lines. For instance, compounds structurally related to this compound have shown significant inhibitory effects on human leukemia (HL-60) and breast cancer (BT-549) cell lines, with GI50 values below 2 µM .

Cell Line GI50 Value (µM) Activity
HL-60 (Leukemia)< 2High
BT-549 (Breast Cancer)< 2High
NCI-H522 (Lung Cancer)< 2High

Anti-inflammatory Activity

Research has indicated that certain pyridazinone derivatives exhibit potent anti-inflammatory properties, surpassing traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. In vitro studies have confirmed their efficacy in reducing inflammation markers .

Antihypertensive Effects

Pyridazinones have also been explored for their antihypertensive potential. Compounds within this class have demonstrated significant blood pressure-lowering effects in animal models, comparable to established antihypertensive agents like propranolol .

Case Studies and Research Findings

  • Study on Cytotoxicity :
    A series of pyridazinone derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. The results indicated that modifications in the phenyl substituents significantly influenced the anticancer activity, with certain derivatives exhibiting superior potency against resistant cancer types .
  • Inflammation Model :
    In a rat model of paw edema, specific pyridazinones were administered and showed a marked reduction in swelling compared to control groups, indicating their potential as effective anti-inflammatory agents .
  • Antihypertensive Assessment :
    A recent study utilized the tail cuff method to evaluate the antihypertensive effects of several pyridazinone derivatives. Results showed that specific compounds led to significant reductions in systolic blood pressure in hypertensive rats .

Q & A

Basic Research Questions

Q. What eco-friendly synthesis methods are reported for 6-(3-methylphenyl)pyridazin-3(2H)-one derivatives?

Ultrasound-assisted synthesis under green chemistry principles is a prominent method. For example, derivatives like 6-((4-(butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl)oxy)pyridazin-3(2H)-one were synthesized using ultrasound irradiation, reducing reaction times and improving yields compared to conventional heating. Solvent systems such as ethanol/water mixtures and catalysts like triethylamine are often employed to minimize environmental impact .

Q. How is structural characterization performed for pyridazinone derivatives?

Key techniques include:

  • Spectroscopy : IR for functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹), ¹H/¹³C NMR for substituent identification (e.g., aromatic protons at δ 7.2–8.0 ppm), and mass spectrometry for molecular ion confirmation .
  • Crystallography : Single-crystal X-ray diffraction to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding networks in 4-benzyl-6-phenyl derivatives) .

Q. What in vitro pharmacological screening models are used to evaluate pyridazinone derivatives?

Initial screening often includes:

  • Anti-inflammatory activity : Heat-induced hemolysis of red blood cells, comparing inhibition rates to reference compounds like indomethacin .
  • Analgesic activity : Acetic acid-induced writhing tests in murine models, with compounds showing 30–60% reduction in writhing at 50–100 mg/kg doses .

Advanced Research Questions

Q. How are structure-activity relationships (SAR) analyzed for pyridazinone-based inotropic agents?

SAR studies focus on substituent effects at the 6-phenyl and 3-position. For example:

  • Electron-withdrawing groups (e.g., Cl) at the 4-position of the phenyl ring enhance positive inotropic activity.
  • N-Substitution (e.g., imidazole) at the 3-position improves cardiac contractility by modulating calcium ion channels. Comparative molecular field analysis (CoMFA) and docking studies are used to validate pharmacophore models .

Q. What in silico strategies predict ADMET properties of pyridazinone derivatives?

Computational tools like SwissADME and pkCSM are employed to calculate:

  • Lipophilicity (LogP values: 2.5–3.8).
  • Bioavailability : Pyridazinones typically show 50–70% human intestinal absorption.
  • Toxicity : Ames test predictions for mutagenicity and hepatotoxicity alerts via ProTox-II. Tanimoto coefficient analysis compares structural similarity to known bioactive compounds to prioritize synthesis .

Q. What advanced catalytic methods enable functionalization of the pyridazinone core?

  • Negishi coupling : Pd-catalyzed cross-coupling with aryl halides (e.g., 4-bromo-5-methoxy-2-(4-trifluoromethylphenyl)pyridazin-3(2H)-one) using tri(2-furyl)phosphine ligands to achieve >80% yields .
  • Ultrasound-assisted cyclization : Formation of 4,5-dihydropyridazinones via intramolecular hydrazine-alkyne reactions under solvent-free conditions .

Q. How is Hirshfeld surface analysis applied to study pyridazinone crystal packing?

This method quantifies intermolecular interactions:

  • Hydrogen bonding : O···H contacts contribute 15–20% to the Hirshfeld surface in 6-phenyl derivatives.
  • Van der Waals interactions : C···C contacts dominate (40–50%), influencing crystal stability and solubility .

Q. What biological targets are implicated in the antiproliferative effects of pyridazinone derivatives?

Derivatives like 6-(3-hydroxyphenyl)-2-methyl-5-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one inhibit p38 MAP kinase (IC₅₀ = 12–35 nM), validated via kinase inhibition assays and Western blotting. Molecular docking reveals binding to the ATP pocket via hydrogen bonds with Lys53 and Met109 .

Q. How are anticonvulsant activities evaluated against isoniazid-induced convulsions?

In vivo models use Swiss albino mice:

  • Dosing : Test compounds (50–100 mg/kg) administered intraperitoneally.
  • Outcome metrics : Latency to convulsion and mortality rates. Sodium valproate (50 mg/kg) is the reference drug. Methyl-substituted derivatives (e.g., 6-(4-CH₃-phenyl)) show superior activity (70% protection) compared to chloro analogs .

Properties

IUPAC Name

3-(3-methylphenyl)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8-3-2-4-9(7-8)10-5-6-11(14)13-12-10/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICNGCGGNRONMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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